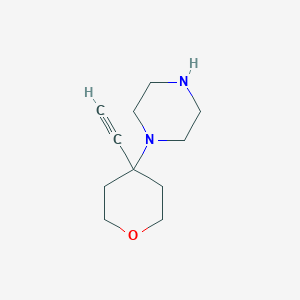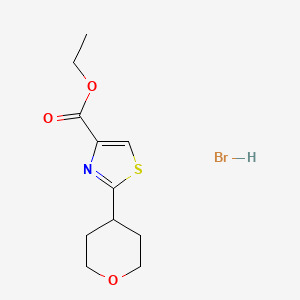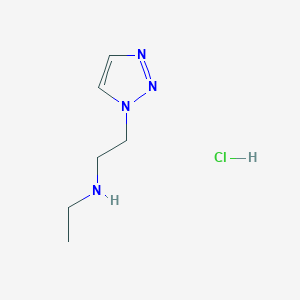![molecular formula C9H20OSi B13514898 {3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers](/img/structure/B13514898.png)
{3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers, is a chemical compound characterized by the presence of a cyclobutyl ring substituted with a trimethylsilyl group and a methanol group. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of the trimethylsilyl group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(trimethylsilyl)methyl]cyclobutyl}methanol typically involves the reaction of cyclobutyl derivatives with trimethylsilyl reagents. One common method is the hydrosilylation of cyclobutene derivatives using trimethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of {3-[(trimethylsilyl)methyl]cyclobutyl}methanol may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired diastereomers.
Analyse Des Réactions Chimiques
Types of Reactions
{3-[(trimethylsilyl)methyl]cyclobutyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclobutyl derivatives with different functional groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions include cyclobutyl ketones, aldehydes, and substituted cyclobutyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
{3-[(trimethylsilyl)methyl]cyclobutyl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which {3-[(trimethylsilyl)methyl]cyclobutyl}methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The cyclobutyl ring can interact with specific binding sites, modulating the activity of target proteins and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {3-[(trimethylsilyl)methyl]cyclopentyl}methanol
- {3-[(trimethylsilyl)methyl]cyclohexyl}methanol
- {3-[(trimethylsilyl)methyl]cyclopropyl}methanol
Uniqueness
Compared to similar compounds, {3-[(trimethylsilyl)methyl]cyclobutyl}methanol exhibits unique chemical properties due to the presence of the cyclobutyl ring, which imparts strain and reactivity
Propriétés
Formule moléculaire |
C9H20OSi |
|---|---|
Poids moléculaire |
172.34 g/mol |
Nom IUPAC |
[3-(trimethylsilylmethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C9H20OSi/c1-11(2,3)7-9-4-8(5-9)6-10/h8-10H,4-7H2,1-3H3 |
Clé InChI |
XVURRRFPCJLXQT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC1CC(C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


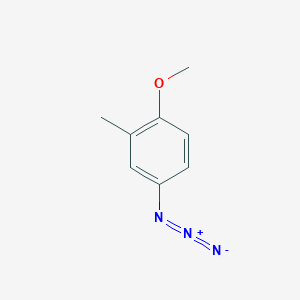


![3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride](/img/structure/B13514838.png)
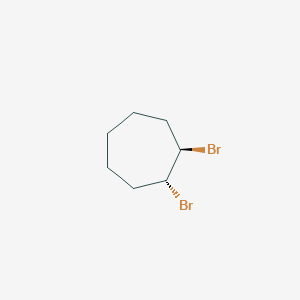
![1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride](/img/structure/B13514850.png)
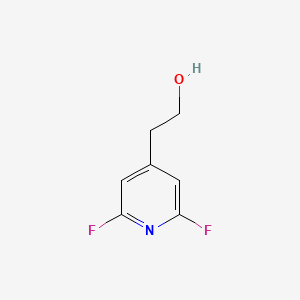
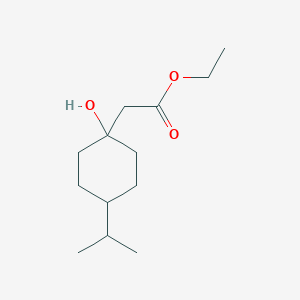
![N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine](/img/structure/B13514859.png)

![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanol](/img/structure/B13514866.png)
